molecular formula C23H34O5 B126367 (15S)-Latanoprost Acid CAS No. 41639-84-3

(15S)-Latanoprost Acid

Numéro de catalogue: B126367
Numéro CAS: 41639-84-3
Poids moléculaire: 390.5 g/mol
Clé InChI: HNPFPERDNWXAGS-PUJPTKFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(15S)-Latanoprost Acid is a stereoisomer of latanoprost acid, a prostaglandin F2α (PGF2α) analog used to reduce intraocular pressure (IOP) in glaucoma. The inversion of the hydroxyl group at carbon 15 distinguishes it from the clinically active (15R)-latanoprost acid. This structural modification significantly reduces its pharmacological potency. In FP receptor binding assays, this compound exhibits an IC50 of 24 nM, compared to 3.6 nM for the (15R)-isomer . In normotensive cynomolgus monkeys, a 3 μg dose of (15S)-latanoprost caused only a 1 mmHg IOP reduction, underscoring its minimal therapeutic effect .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (15S)-Latanoprost Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a prostaglandin intermediate.

    Functional Group Modification: The intermediate undergoes functional group modifications, including esterification and reduction reactions.

    Stereoselective Reduction: A key step involves the stereoselective reduction of a ketone group to form the (15S)-hydroxy group.

    Final Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions: (15S)-Latanoprost Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmacological Mechanism

Latanoprost functions by selectively stimulating the prostaglandin F2 alpha receptor, which leads to increased outflow of aqueous humor from the eye. This mechanism effectively reduces IOP, thereby mitigating risks associated with glaucoma, such as optic nerve damage and vision loss. The compound is rapidly hydrolyzed in the cornea and blood to its active form, latanoprost acid, which achieves peak concentrations in the aqueous humor within 1-2 hours post-application .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of latanoprost in lowering IOP:

  • Long-term Studies : In a review of three multicenter Phase III studies involving 829 patients, latanoprost was shown to reduce IOP by approximately 35% when administered in the evening and by 31% in the morning over six months .
  • Comparative Studies : A randomized controlled trial compared latanoprostene bunod with latanoprost, revealing that higher concentrations of latanoprostene bunod led to significantly greater reductions in diurnal IOP compared to latanoprost at various time points .

Safety Profile

The safety profile of (15S)-latanoprost acid has been extensively evaluated:

  • Adverse Effects : Common side effects include conjunctival hyperemia and changes in iris pigmentation. Long-term studies have shown that these effects are generally mild and transient .
  • Toxicity Studies : Animal studies indicate that latanoprost does not exhibit significant systemic toxicity or carcinogenic potential, even with prolonged exposure .

Applications Beyond Ophthalmology

While primarily utilized in treating glaucoma, research indicates potential applications of this compound in other areas:

  • Systemic Effects : Studies have indicated that latanoprost may influence blood pressure regulation and vascular dynamics due to its prostaglandin-like effects .
  • Potential for Other Conditions : Preliminary investigations suggest that latanoprost may have therapeutic benefits in conditions characterized by abnormal IOP regulation beyond glaucoma.

Table 1: Efficacy of Latanoprost in Clinical Trials

Study TypeSample SizeTreatment DurationIOP Reduction (%)Notes
Phase III Multicenter Study8296 months31-35Administered once daily
Comparative Trial (LBN vs Latanoprost)41328 daysSignificantly greater for LBN at higher dosesDose-dependent efficacy observed

Table 2: Safety Profile Overview

Study TypeObservationsFindings
Long-term Safety StudiesSide EffectsMild conjunctival hyperemia noted
Animal Toxicity StudiesSystemic ToxicityNo significant adverse effects observed

Mécanisme D'action

The mechanism of action of (15S)-Latanoprost Acid involves its interaction with prostaglandin F receptors in the eye. This interaction leads to increased outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the prostaglandin F receptor and associated signaling pathways that regulate aqueous humor dynamics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Prostaglandin Analogs

Latanoprost Acid (15R-Isomer)

  • Receptor Affinity : Binds FP receptors with high affinity (IC50 = 3.6 nM) .
  • IOP Reduction Mechanism : Increases uveoscleral outflow by upregulating matrix metalloproteinases (MMPs) in ciliary muscle cells, particularly MMP-1, -3, and -9 .
  • Pharmacokinetics: Rapidly hydrolyzed from latanoprost ester by corneal esterases . Peak aqueous humor (AH) concentration (Cmax) at 2–3 h post-administration in rabbits, with AUC values ~470 ng·h/mL for preserved formulations .
  • Clinical Efficacy : Reduces IOP by 25–35% in humans .

Bimatoprost Acid

  • Structural Distinction : Amide prodrug (vs. ester) with slower hydrolysis .
  • Receptor Activity: Similar FP receptor potency (EC50 = 26–112 nM) to latanoprost acid (35–59 nM) in fibroblasts and trabecular meshwork cells, but 3–5× more potent in human ciliary muscle cells (EC50 = 124–198 nM for latanoprost acid vs. 26–35 nM for bimatoprost acid) .
  • Pharmacokinetics: Lower AH concentrations (max 6.7 nM vs. 41.3 nM for latanoprost acid) due to incomplete hydrolysis . Intact bimatoprost persists in AH, suggesting intrinsic activity independent of its acid form .
  • Clinical Efficacy: Comparable or superior IOP reduction to latanoprost despite lower acid levels .

Tafluprost Acid

  • Structural Feature: Fluorinated at C15, enhancing FP receptor affinity (Ki = 0.4 nM vs. latanoprost acid’s ~3.6 nM) .
  • Pharmacokinetics: Faster absorption (Cmax at 0.25–0.5 h vs. 0.5 h for latanoprost acid) . Similar half-life (T1/2 = 0.43–0.45 h vs. 0.35–0.40 h for latanoprost acid) .
  • Clinical Efficacy: Comparable IOP reduction to latanoprost but with improved corneal tolerability .

Travoprost Acid

  • Receptor Profile: Selective FP agonist with potency comparable to latanoprost acid .
  • Pharmacokinetics : Similar Tmax (2–3 h) and AUC profiles in ocular tissues .
  • Clinical Efficacy: Marginally greater IOP reduction (1–2 mmHg) than latanoprost in some studies .

Latanoprostene Bunod (LBN)

  • Hybrid Molecule: Combines latanoprost acid with a nitric oxide (NO)-donating moiety .
  • Dual Mechanism: Enhances uveoscleral outflow (via FP receptors) and trabecular outflow (via NO-mediated relaxation) .
  • Clinical Efficacy: Superior IOP reduction (1–2 mmHg) compared to latanoprost in phase III trials .

Key Comparative Data

Table 1: Receptor Binding and Functional Potency

Compound FP Receptor IC50/EC50 (nM) Key Cell-Specific Findings
(15S)-Latanoprost Acid 24 (IC50) Minimal IOP reduction in primates
Latanoprost Acid 3.6 (IC50) Upregulates MMPs in ciliary muscle
Bimatoprost Acid 26–112 (EC50) High potency in ciliary muscle cells
Tafluprost Acid 0.4 (Ki) Higher FP affinity than latanoprost

Table 2: Pharmacokinetic Parameters in Ocular Tissues

Compound Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-Life (h)
This compound N/A N/A N/A N/A
Latanoprost Acid 128–145 2–3 470–521 0.35–0.40
Bimatoprost Acid 6.7 3 ~20 Not reported
Tafluprost Acid ~40 0.25–0.5 ~150 0.43–0.45

Table 3: Clinical Efficacy (IOP Reduction)

Compound IOP Reduction (%) Key Clinical Notes
This compound ~3% Minimal effect in primates
Latanoprost Acid 25–35% Gold standard for prostaglandin analogs
Bimatoprost Acid 28–37% Efficacy despite low acid levels
Latanoprostene Bunod 30–37% Enhanced via dual NO mechanism

Critical Discussion of Contradictions and Gaps

  • Bimatoprost’s Mechanism: Despite lower AH concentrations of bimatoprost acid, its clinical efficacy matches latanoprost, suggesting non-acid-mediated pathways (e.g., intrinsic activity of parent drug) .
  • Cell-Specific Potency: Latanoprost acid’s low potency in ciliary muscle cells (EC50 = 124–198 nM) contrasts with its clinical efficacy, implying MMP upregulation compensates for weak receptor binding .
  • Formulation Impact: Preservative-free latanoprost formulations with surfactants (e.g., MGHS 40) exhibit slower corneal permeation, highlighting excipient effects on bioavailability .

Activité Biologique

(15S)-Latanoprost Acid is a potent prostaglandin analog primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and research findings.

This compound acts as a selective agonist at the prostaglandin F receptor (FP receptor) . Its mechanism involves increasing the outflow of aqueous humor through two primary pathways:

  • Uveoscleral Outflow : Enhances the drainage of aqueous humor through the uveoscleral pathway.
  • Trabecular Meshwork : Modulates the extracellular matrix to reduce outflow resistance.

This dual action leads to a significant reduction in IOP, which is crucial for preventing optic nerve damage in glaucoma patients .

2. Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed through the cornea; peak concentrations in the aqueous humor occur approximately 2 hours post-administration.
  • Half-Life : The plasma half-life is about 17 minutes , while its effects can last for 24 hours after a single dose .
  • Metabolism : Primarily metabolized in the liver via beta-oxidation to inactive metabolites, mainly excreted through urine .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Concentration Time2 hours
Plasma Half-Life17 minutes
Duration of Effect24 hours
Volume of Distribution0.16 ± 0.02 L/kg
Protein Binding~90%

3. Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in lowering IOP. For instance, a randomized double-masked crossover study compared its effects against unoprostone:

  • Results : After one month, latanoprost reduced IOP by an average of 6.1 mm Hg , whereas unoprostone reduced it by 4.2 mm Hg . This difference was statistically significant (P < .001) .

Table 2: Comparative Efficacy of Latanoprost vs. Unoprostone

TreatmentBaseline IOP (mm Hg)IOP Reduction (mm Hg)P-Value
Latanoprost22.3 ± 0.56.1 ± 0.5< .001
Unoprostone23.2 ± 0.44.2 ± 0.4< .001

4. Safety Profile

The safety profile of this compound is generally favorable, with mild ocular side effects being reported:

  • Common Side Effects : Eye redness, ocular irritation, and pigmentation changes.
  • Serious Adverse Effects : Rarely reported but may include allergic reactions and significant changes in iris pigmentation .

Table 3: Reported Side Effects

Side EffectIncidence (%)
Eye Redness3-10%
Ocular IrritationMild
Iris Pigmentation ChangeUp to 30% after prolonged use

5. Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in real-world settings:

  • A cohort study involving patients with primary open-angle glaucoma demonstrated that those treated with latanoprost had a significantly lower risk of disease progression compared to untreated controls.
  • Long-term studies indicate that continuous use maintains IOP control without significant adverse effects over extended periods .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (15S)-Latanoprost Acid and its isomers in bulk drug products?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise separation and quantification. Chiral columns are critical to distinguish this compound from its (15R)-isomer due to their structural similarity. Calibration standards should be prepared in matrices mimicking ocular tissues (e.g., aqueous humor) to account for matrix effects .
  • Data Validation : Include recovery studies (spiked samples) and cross-validate with nuclear magnetic resonance (NMR) for structural confirmation. Impurity profiling should adhere to ICH Q3 guidelines, given that this compound is a known impurity in latanoprost formulations .

Q. How does the pharmacokinetic profile of this compound compare to latanoprost acid in ocular tissues?

  • Key Parameters :

ParameterLatanoprost Acid (15R)This compound
Cmax (AH) 128–145 ng/mL25–48 ng/mL*
Tmax (AH) 2 h3 h
AUC₀.₅–₂₄h 470–521 ng·h/mL97–210 ng·h/mL
*Data from in vivo rabbit studies; AH = aqueous humor .
  • Methodological Insight : Use single-dose pharmacokinetic studies in pigmented rabbits with serial aqueous humor sampling. Analyze via radioimmunoassay or LC-MS to detect low metabolite concentrations. Note that (15S)-isomer exhibits lower FP receptor binding affinity (IC₅₀ = 24 nM vs. 3.6 nM for latanoprost acid), impacting efficacy .

Q. What in vitro models reliably predict corneal permeation of this compound?

  • Recommended Model : A 3D corneal epithelial tissue model validated for transepithelial electrical resistance (TEER) and barrier integrity. This model replicates human corneal permeability (Papp values: 3.14–8.52 × 10⁻⁶ cm/s) and distinguishes formulation effects (e.g., preservative-free vs. preserved) .
  • Experimental Design : Measure cumulative transport over 12 hours using Franz diffusion cells. Include TEER assessments pre- and post-experiment to monitor tissue viability. Correlate in vitro results with in vivo rabbit data to validate predictive accuracy .

Advanced Research Questions

Q. How do preservatives (e.g., BAK) influence the ocular bioavailability of this compound?

  • Contradictory Findings :

  • In vitro: Preservative-free (PF) formulations show lower corneal permeation (Papp = 3.14 × 10⁻⁶ cm/s) vs. preserved (8.47 × 10⁻⁶ cm/s) due to disrupted epithelial tight junctions .
  • In vivo: No significant difference in AUC or Cmax between preserved and PF surfactant-free (SF) formulations in rabbit aqueous humor. BAK at 0.02% does not enhance bioavailability in single-dose studies .
    • Resolution : Design studies comparing acute vs. chronic dosing. Preservatives may enhance permeation in damaged corneas (e.g., dry eye models) but show no effect in healthy tissues. Use multi-photon microscopy to visualize real-time drug penetration .

Q. What mechanisms explain the reduced FP receptor activation by this compound compared to its (15R)-isomer?

  • Structural Insights : The inverted hydroxyl group at C15 alters hydrogen bonding with Arg³¹⁷ and Tyr³⁷¹ in the FP receptor binding pocket, reducing agonist potency. Molecular dynamics simulations confirm weaker binding stability .
  • Functional Assays : Use FP receptor-transfected HEK293 cells to measure cAMP inhibition or calcium flux. This compound shows 6.7-fold lower potency (EC₅₀ = 24 nM) than latanoprost acid, aligning with in vivo IOP reduction data (1 mmHg vs. 5–8 mmHg in primates) .

Q. How should researchers address discrepancies in reported aqueous humor concentrations of latanoprost acid metabolites?

  • Sources of Variability :

  • Assay Sensitivity : Radioimmunoassay vs. LC-MS (limit of quantitation: 0.5 ng/mL vs. 0.1 ng/mL) .
  • Dosing Regimen : Single-dose vs. chronic dosing (accumulation observed in cataract patients) .
    • Methodological Fix : Standardize sampling times (e.g., 2–3 hours post-dose for Cmax) and cross-validate assays. Use population pharmacokinetic modeling to account for inter-study variability .

Q. What experimental strategies mitigate ocular surface toxicity in preclinical studies of this compound?

  • Toxicity Profile : Chronic topical application in mice induces dry eye-like damage (e.g., reduced tear volume, corneal inflammation). Toxicity correlates with FP receptor-mediated inflammatory pathways (e.g., COX-2 upregulation) .
  • Mitigation Strategies :

  • Co-administer topical anti-inflammatory agents (e.g., cyclosporine A) in long-term studies.
  • Use preservative-free formulations to exclude confounding toxicity from BAK .

Propriétés

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-PUJPTKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471556
Record name 15-epi-Latanoprost Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41639-84-3
Record name 5-Heptenoic acid, 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-, [1R-[1α(Z),2β(S*),3α,5α]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41639-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-epi-Latanoprost Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.